Cas no 2921870-77-9 (1-(6-Bromo-5-methylpyridin-3-yl)cyclopentanol)

1-(6-Bromo-5-methylpyridin-3-yl)cyclopentanol 化学的及び物理的性質
名前と識別子
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- 2921870-77-9
- MFCD34825722
- 1-(6-Bromo-5-methylpyridin-3-yl)cyclopentanol
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- インチ: 1S/C11H14BrNO/c1-8-6-9(7-13-10(8)12)11(14)4-2-3-5-11/h6-7,14H,2-5H2,1H3
- InChIKey: PYCYGKIFXCCPNG-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C)C=C(C=N1)C1(CCCC1)O
計算された属性
- せいみつぶんしりょう: 255.02588g/mol
- どういたいしつりょう: 255.02588g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
1-(6-Bromo-5-methylpyridin-3-yl)cyclopentanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB603022-25g |
1-(6-Bromo-5-methylpyridin-3-yl)cyclopentanol; . |
2921870-77-9 | 25g |
€173.40 | 2024-07-24 | ||
abcr | AB603022-100g |
1-(6-Bromo-5-methylpyridin-3-yl)cyclopentanol; . |
2921870-77-9 | 100g |
€434.10 | 2024-07-24 |
1-(6-Bromo-5-methylpyridin-3-yl)cyclopentanol 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
1-(6-Bromo-5-methylpyridin-3-yl)cyclopentanolに関する追加情報
1-(6-Bromo-5-methylpyridin-3-yl)cyclopentanol: A Comprehensive Overview
The compound 1-(6-Bromo-5-methylpyridin-3-yl)cyclopentanol, with the CAS number 2921870-77-9, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structure, which combines a cyclopentanol moiety with a substituted pyridine ring. The presence of a bromine atom at the 6-position and a methyl group at the 5-position of the pyridine ring introduces interesting electronic and steric effects, making it a valuable substrate for various chemical transformations and applications.
Recent studies have highlighted the potential of 1-(6-Bromo-5-methylpyridin-3-yl)cyclopentanol in drug discovery. Researchers have explored its role as a building block in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The cyclopentanol group provides a rigid framework that can enhance the molecule's binding affinity to target proteins, while the substituted pyridine ring offers versatility in terms of functionalization and structural diversity.
In terms of synthesis, this compound can be prepared via a variety of methods, including nucleophilic aromatic substitution and cross-coupling reactions. One notable approach involves the use of palladium-catalyzed coupling reactions, which allow for efficient construction of the carbon-pyridine bond. These methods have been optimized to achieve high yields and excellent regioselectivity, making them suitable for large-scale production.
The physical and chemical properties of 1-(6-Bromo-5-methylpyridin-3-yl)cyclopentanol have been extensively characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided valuable insights into its molecular structure, stability, and reactivity under different conditions. For instance, the compound exhibits moderate solubility in organic solvents and shows thermal stability up to 200°C under inert conditions.
Beyond its role in drug discovery, this compound has also found applications in materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials hold promise for applications in gas storage, catalysis, and sensing technologies.
In conclusion, 1-(6-Bromo-5-methylpyridin-3-yl)cyclopentanol is a versatile compound with a wide range of potential applications. Its unique structure, combined with its favorable chemical properties, makes it an attractive target for further research and development. As new findings emerge from ongoing studies, this compound is expected to play an increasingly important role in advancing both academic research and industrial applications.
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